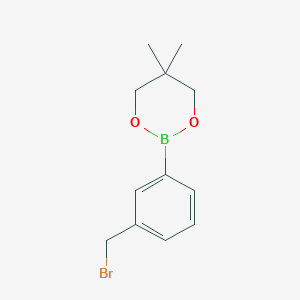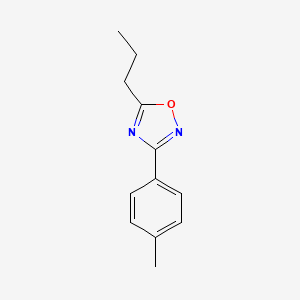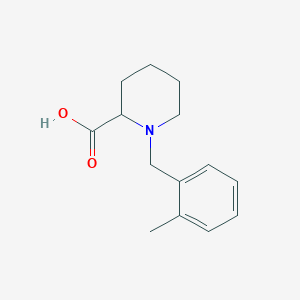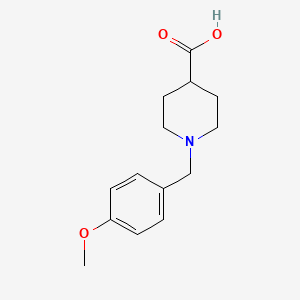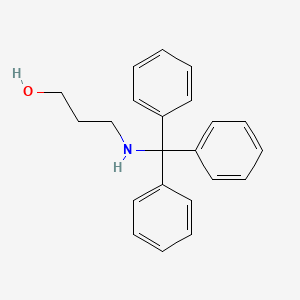
3-(Tritylamino)propan-1-ol
概要
説明
“3-(Tritylamino)propan-1-ol” is a chemical compound with the molecular formula C22H23NO . It has a molecular weight of 317.43 . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . It is a solid in its physical form .
Synthesis Analysis
The synthesis of “this compound” involves a reaction with triethylamine in dichloromethane . The reaction yields a 66% yield .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C22H23NO/c24-18-10-17-23-22 (19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-16,23-24H,10,17-18H2 .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .科学的研究の応用
Mechanism of Esterification
Research has investigated the mechanism of esterification of amino alcohols, including derivatives similar to 3-(Tritylamino)propan-1-ol, with N-acetylimidazole in acetonitrile. Studies suggest that these reactions proceed via an initial rate-determining intramolecular general base-catalyzed formation of a cyclic tetrahedral intermediate, highlighting the intricate reaction mechanisms these compounds can participate in A. Madder et al., 1997.
Antifungal Applications
1,2,3-Triazole derivatives, synthesized via copper-catalyzed azide-alkyne cycloaddition, have shown significant in vitro antifungal activity against various Candida strains. These findings indicate the potential of this compound derivatives in developing new antifungal agents R. Lima-Neto et al., 2012.
Electrophosphorescent Diodes
Novel electron transport materials, including triazine derivatives, have been utilized in high-efficiency electrophosphorescent organic light-emitting diodes (OLEDs). This research demonstrates the application of such compounds in the development of advanced electronic and photonic devices H. Inomata et al., 2004.
Synthesis and Biological Evaluation
A series of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives were synthesized and evaluated for their antifungal properties, revealing high activity against Candida spp. strains. This underscores the therapeutic potential of these compounds in addressing fungal infections Armando Zambrano-Huerta et al., 2019.
Corrosion Inhibition
Tertiary amines derived from 1,3-di-amino-propan-2-ol have been synthesized and investigated for their performance in inhibiting carbon steel corrosion. The study highlights the application of such compounds in protecting metal surfaces from corrosive environments G. Gao et al., 2007.
Safety and Hazards
作用機序
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(Tritylamino)propan-1-ol . These factors include temperature, pH, and the presence of other substances that can interact with the compound. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
特性
IUPAC Name |
3-(tritylamino)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO/c24-18-10-17-23-22(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-16,23-24H,10,17-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKCEDPIGMNZSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20389364 | |
| Record name | 3-(Tritylamino)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89448-83-9 | |
| Record name | 3-(Tritylamino)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
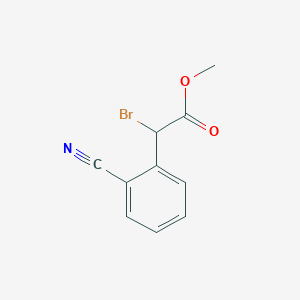
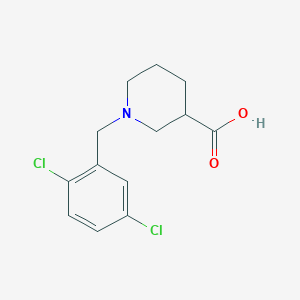
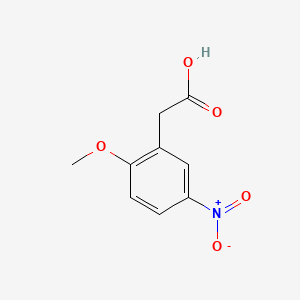
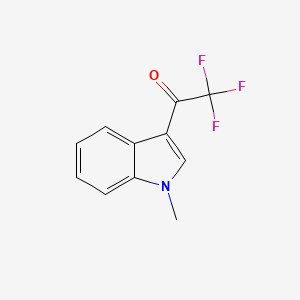

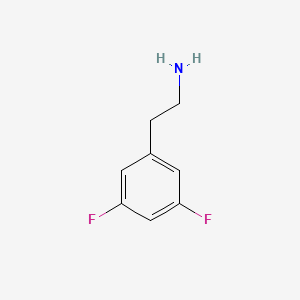
![3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde](/img/structure/B1598491.png)
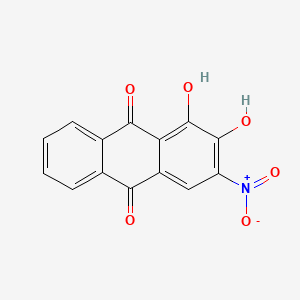
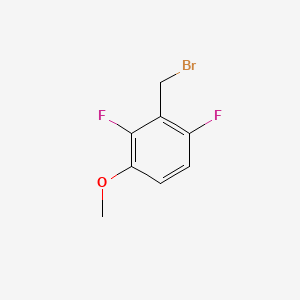
![1-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]-1H-benzotriazole](/img/structure/B1598494.png)
